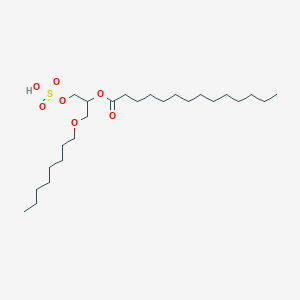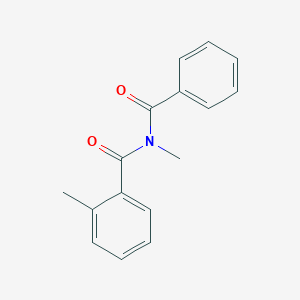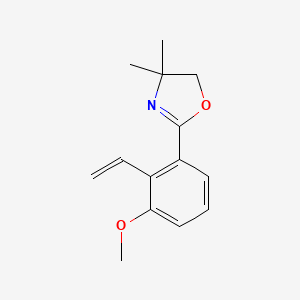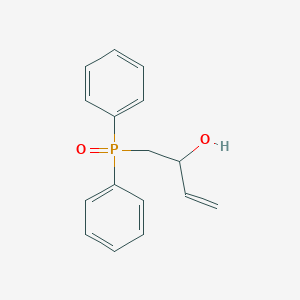
1-(Diphenylphosphoryl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)but-3-en-2-ol is a chemical compound characterized by the presence of a diphenylphosphoryl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)but-3-en-2-ol typically involves the reaction of propargyl alcohol with (chloro)diphenylphosphine to form an allene intermediate. This intermediate is then reacted with pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylphosphoryl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)but-3-en-2-ol has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)but-3-en-2-ol involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diphenylphosphoryl group, which acts as a strong electron donor, enhancing the compound’s binding affinity to metal centers. These complexes can then participate in various catalytic and photophysical processes, making the compound useful in a range of applications .
Comparación Con Compuestos Similares
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: This compound shares a similar diphenylphosphoryl group but differs in its overall structure and tautomeric properties.
1,3-bis(diphenylphosphoryl)but-1-en-1-ol: Another related compound with two diphenylphosphoryl groups, offering different reactivity and applications.
Uniqueness: 1-(Diphenylphosphoryl)but-3-en-2-ol is unique due to its specific structural configuration, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in fields requiring precise control over molecular interactions and properties.
Propiedades
Número CAS |
145652-79-5 |
|---|---|
Fórmula molecular |
C16H17O2P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
1-diphenylphosphorylbut-3-en-2-ol |
InChI |
InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,17H,1,13H2 |
Clave InChI |
WOFSBFZCTOFCMI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
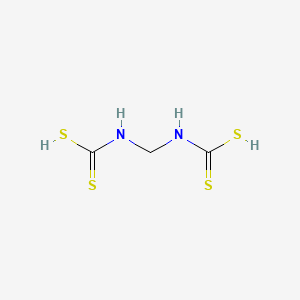
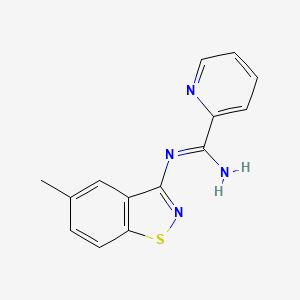
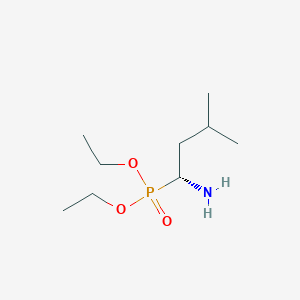
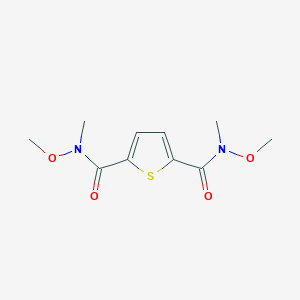
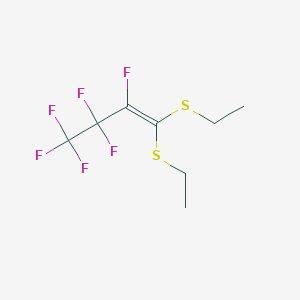
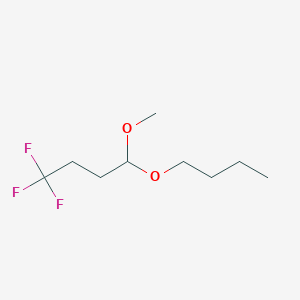
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
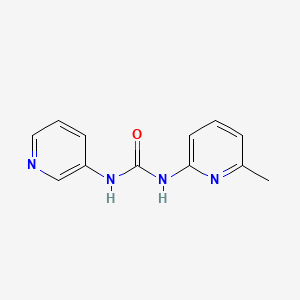
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
